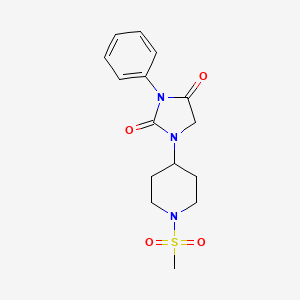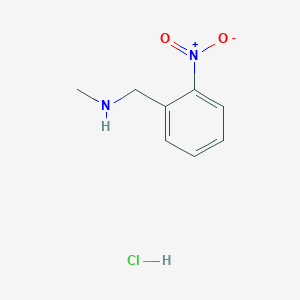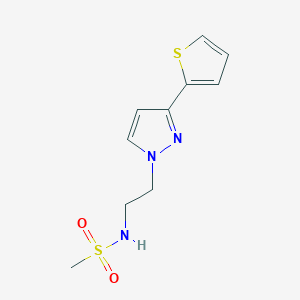
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic organic compound with a complex structure featuring a thiophene ring and a pyrazole moiety. This compound has been of interest in various scientific fields due to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as n-(thiophen-2-yl) nicotinamide derivatives, have been found to exhibit fungicidal activities . They are designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit fungicidal activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen .
Biochemical Pathways
Based on the fungicidal activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy metabolism, leading to their death.
Result of Action
Similar compounds have been found to exhibit fungicidal activities , suggesting that the compound may lead to the death of fungal cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1:
Starting Materials: Thiophene-2-carbaldehyde, 1H-pyrazole, and ethylene diamine.
Reaction Steps:
Condensation reaction between thiophene-2-carbaldehyde and 1H-pyrazole to form 3-(thiophen-2-yl)-1H-pyrazole.
Nucleophilic addition of ethylene diamine to the resulting compound to form N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amine.
Sulfonation reaction using methanesulfonyl chloride to yield N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide.
Reaction Conditions: Room temperature to mild heating, in the presence of suitable solvents like ethanol or dichloromethane.
Industrial Production Methods
Scalable Synthesis: The industrial scale-up involves optimizing the reaction conditions, such as temperature, solvent use, and purification methods, to ensure maximum yield and purity. The process is typically carried out in batch reactors with meticulous control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Can undergo oxidation at the thiophene ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction:
Reduction of the pyrazole moiety using reducing agents like sodium borohydride.
Substitution:
Electrophilic substitution reactions on the thiophene ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, acetonitrile.
Catalysts: Acidic or basic catalysts depending on the desired reaction.
Major Products Formed
Oxidation Products: Sulfone derivatives, oxides of thiophene ring.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
Analytical Chemistry: Used as a reagent for detecting and quantifying specific analytes through chromatographic techniques.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Biological Probes: Employed in the study of enzyme interactions and metabolic pathways.
Pharmacological Research: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in agrochemicals for pest and disease control.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Features a pyridine ring, offering different electronic properties.
N-(2-(3-(thiophen-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide: Incorporates an imidazole ring, influencing biological activity.
Uniqueness
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to its combination of a thiophene ring and a pyrazole moiety. This structure provides distinct electronic and steric properties, making it valuable for specific chemical reactions and biological interactions.
That should give you a comprehensive overview of this compound. Fascinating how intricate and versatile a single compound can be, isn't it?
Properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-17(14,15)11-5-7-13-6-4-9(12-13)10-3-2-8-16-10/h2-4,6,8,11H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATBADRTZKNBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2868483.png)
![N-(2,4-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2868484.png)
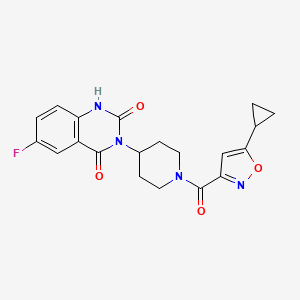
![4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2868487.png)
![5-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1H-1,3-benzodiazole](/img/structure/B2868488.png)
![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)
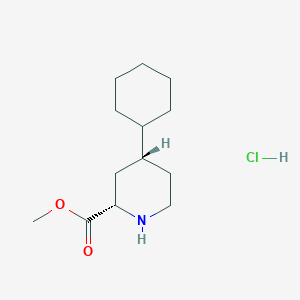
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2868492.png)
![methyl 4-[(6-amino-5-nitropyrimidin-4-yl)oxy]benzoate](/img/structure/B2868498.png)
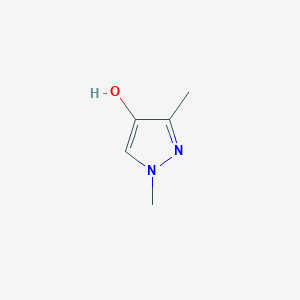
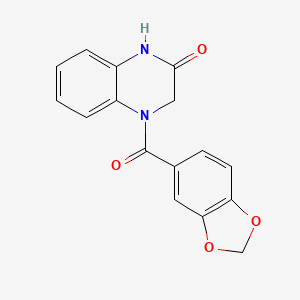
![3-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2868502.png)
